

An In-depth Technical Guide to 2-Bromoethyl Acrylate (CAS: 4823-47-6)

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Compound of Interest

Compound Name: 2-Bromoethyl acrylate

Cat. No.: B1265556

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromoethyl acrylate** (BEA), a bifunctional monomer with significant applications in polymer chemistry, materials science, and bioconjugation. This document details its physicochemical properties, spectroscopic data, synthesis and polymerization protocols, and safety information.

Core Properties and Data

2-Bromoethyl acrylate is a colorless liquid recognized for its dual reactivity, stemming from the presence of both a polymerizable acrylate group and a reactive bromoethyl group.^{[1][2][3]} This unique structure makes it a valuable building block for the synthesis of functional polymers and bioconjugates.^[2]

Physicochemical Properties

The key physicochemical properties of **2-Bromoethyl acrylate** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	4823-47-6	[1]
Molecular Formula	C ₅ H ₇ BrO ₂	[1]
Molecular Weight	179.01 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[1][3]
Boiling Point	52-53 °C at 5 mmHg	[4]
Density	1.4581 g/mL at 25 °C	[1]
Solubility	Insoluble in water; Soluble in organic solvents like ethanol and acetone.	[1][3]
Storage Temperature	-20°C, stored under nitrogen	[4][5]

Spectroscopic Data

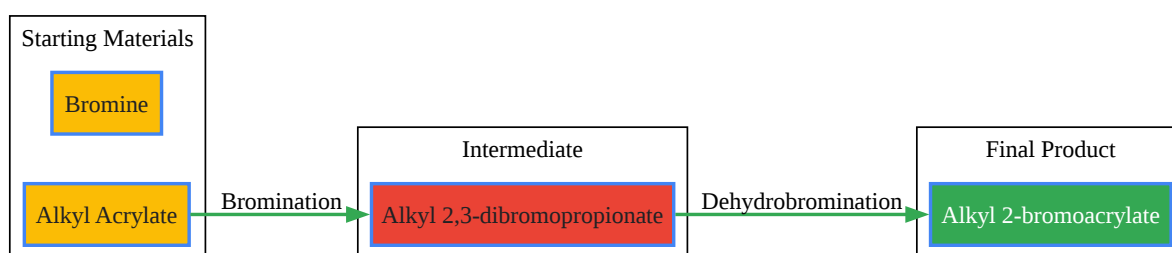
Spectroscopic data is crucial for the identification and characterization of **2-Bromoethyl acrylate**. The following table summarizes key spectral features.

Spectroscopy	Key Peaks/Signals	Reference(s)
¹³ C NMR	Computed spectral data is available and can be accessed through spectral databases.	[6]
IR (Infrared)	Characteristic peaks for C=O (ester) and C=C (alkene) stretches.	[1]
Mass Spec (MS)	Monoisotopic Mass: 177.96294 Da	[1][7]

Synthesis and Reactivity

2-Bromoethyl acrylate's reactivity is dominated by the chemistry of its two functional groups: the acrylate moiety, which readily undergoes polymerization, and the bromoethyl group, which is susceptible to nucleophilic substitution.[2][8] The compound is sensitive to light and heat and is incompatible with strong oxidizing agents, polymerizing agents, and peroxides.[2]

A general synthesis approach for alkyl 2-bromoacrylates involves a multi-step process starting from the corresponding alkyl acrylate.[9]



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General synthesis workflow for alkyl 2-bromoacrylates.

Experimental Protocols

Detailed methodologies for the polymerization of **2-Bromoethyl acrylate** are crucial for its application in materials science and drug development.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

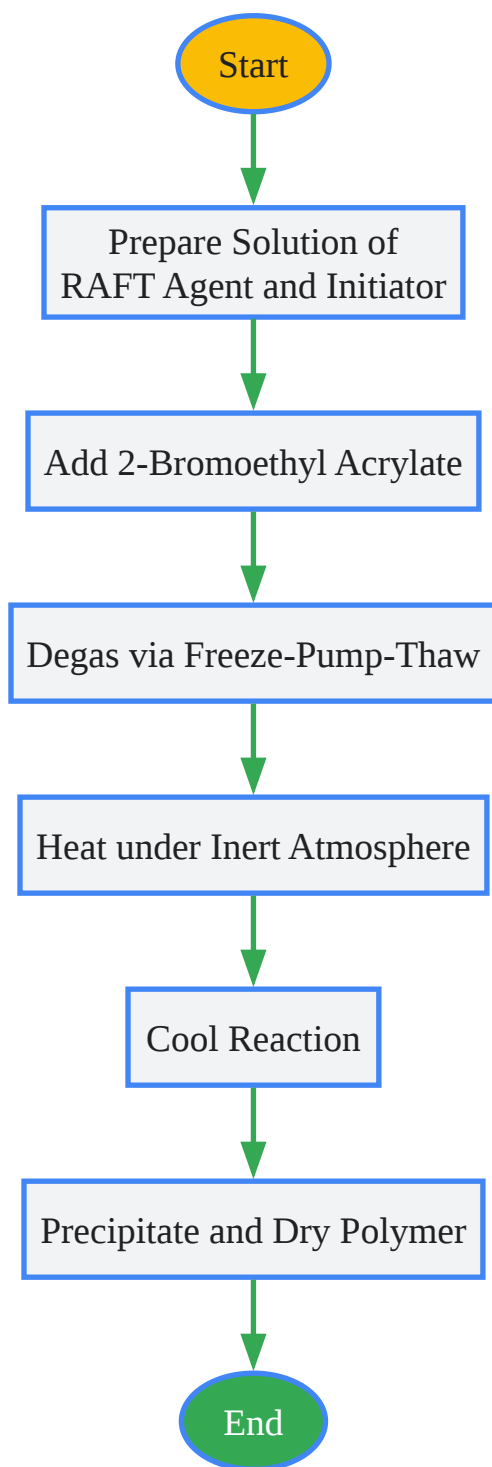
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. Poly(bromoethyl acrylate) (pBEA) synthesized via RAFT serves as a highly reactive precursor for post-polymerization modification.[8][10]

Materials:

- **2-Bromoethyl acrylate** (BEA) monomer
- RAFT agent (e.g., 2-(((Butylthio)carbonothioyl)thio)propanoic acid - PABTC)
- Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
- Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
- Nitrogen or Argon source for degassing

Procedure:

- A solution of the RAFT agent and radical initiator is prepared in the chosen anhydrous solvent in a Schlenk flask.
- The desired amount of BEA monomer is added to the flask.
- The reaction mixture is degassed by several freeze-pump-thaw cycles.
- The flask is backfilled with an inert gas (Nitrogen or Argon) and sealed.
- The polymerization is carried out by heating the reaction mixture at a specific temperature (e.g., 90°C) for a predetermined time.
- The polymerization is quenched by cooling the reaction vessel in an ice bath.
- The resulting polymer is isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.



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Experimental workflow for RAFT polymerization of **2-Bromoethyl acrylate**.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another controlled radical polymerization method suitable for acrylates, enabling the synthesis of well-defined polymers.

Materials:

- **2-Bromoethyl acrylate** (BEA) monomer
- Initiator (e.g., ethyl 2-bromoisobutyrate - EBiB)
- Catalyst (e.g., Copper(I) bromide - CuBr)
- Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA)
- Solvent (e.g., anisole)

Procedure:

- The catalyst (CuBr) and ligand (PMDETA) are added to a Schlenk flask.
- The flask is sealed, and the atmosphere is replaced with an inert gas.
- The monomer (BEA), initiator (EBiB), and solvent are added via syringe.
- The reaction mixture is heated to the desired temperature (e.g., 60°C) with stirring.
- Samples can be taken periodically to monitor conversion and molecular weight progression.
- Upon completion, the reaction is quenched, and the polymer is purified to remove the catalyst.[\[11\]](#)

Applications in Drug Development and Bioconjugation

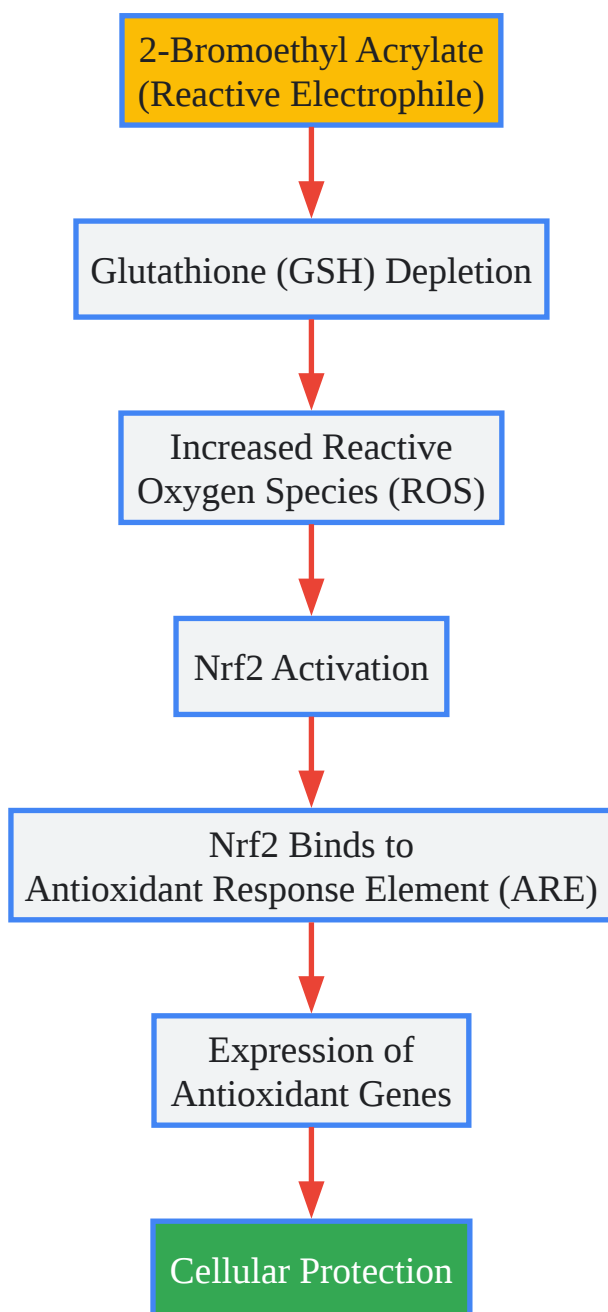
The reactive bromoethyl group of pBEA makes it an excellent scaffold for post-polymerization modification. This allows for the attachment of a wide range of molecules, including therapeutic agents, targeting ligands, and imaging agents.[\[8\]](#) This versatility is particularly valuable in the development of drug delivery systems and bioconjugates.

While specific protocols for bioconjugation using **2-bromoethyl acrylate** itself are not extensively detailed in the provided search results, the principle relies on the alkylation of nucleophilic residues on biomolecules, such as the thiol group of cysteine residues in proteins.

Biological Activity and Signaling Pathways

Direct studies on the specific signaling pathways modulated by **2-Bromoethyl acrylate** are not extensively documented in the available literature. However, as a reactive electrophilic compound, it is plausible that its biological effects are related to those observed for other reactive acrylates and acrylamides. These compounds are known to induce cytotoxicity and activate oxidative stress responses.[\[12\]](#)[\[13\]](#)[\[14\]](#)

The toxicity of such reactive chemicals is often triggered by their covalent reaction with biological nucleophiles, most notably glutathione (GSH). Depletion of the cellular GSH pool can disrupt the redox balance, leading to an increase in reactive oxygen species (ROS).[\[14\]](#) This, in turn, can activate cellular stress response pathways, such as the Nrf2/Keap1 pathway.[\[15\]](#) It is important to note that this is a generalized pathway for reactive electrophiles and has not been specifically demonstrated for **2-Bromoethyl acrylate**.



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